molecular formula C15H21NO2 B1586131 Ethyl 1-benzylpiperidine-3-carboxylate CAS No. 72551-53-2

Ethyl 1-benzylpiperidine-3-carboxylate

Cat. No. B1586131
CAS RN: 72551-53-2
M. Wt: 247.33 g/mol
InChI Key: CDMAVYOAEITWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzylpiperidine-3-carboxylate is a chemical compound with the linear formula C15H21NO2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of Ethyl 1-benzylpiperidine-3-carboxylate involves the dissolution of Ethyl isonipecotate in toluene, charged with potassium carbonate, and stirred. Benzyl chloride is then added and the reaction mass is refluxed .


Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .


Physical And Chemical Properties Analysis

Ethyl 1-benzylpiperidine-3-carboxylate has a molecular weight of 247.34 . It is a liquid at room temperature . The flash point is between 125-128 degrees Celsius .

Scientific Research Applications

Bioconjugation in Aqueous Media

Ethyl 1-benzylpiperidine-3-carboxylate, a derivative of ethyl carbodiimide, plays a significant role in bioconjugation. Studies have explored the amide formation mechanism between carboxylic acid and amine in aqueous media using this compound. For instance, ethylenediamine and benzylamine were used as amine compounds in the presence of hydrogels containing carboxylic acids to study the reaction products through NMR and IR spectroscopy. This research highlighted the compound's stability at neutral and higher pH levels and its reactivity with carboxyl groups in a low pH range (Nakajima & Ikada, 1995) (Nakajima & Ikada, 1995).

Kinetic Resolution in Drug Production

Ethyl 1-benzylpiperidine-3-carboxylate is an intermediate in the production of specific drugs, like doxazosin mesylate. A study on the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, a related compound, using lipase-catalyzed transesterification highlighted its application in obtaining specific enantiomers for drug synthesis. This process demonstrated high enantioselectivity towards the S-enantiomer, emphasizing its potential in the pharmaceutical industry (Kasture et al., 2005) (Kasture et al., 2005).

Benzodiazepine Receptor Research

Research has also involved the use of ethyl carboline-3-carboxylate esters, closely related to ethyl 1-benzylpiperidine-3-carboxylate, in understanding benzodiazepine receptors. These compounds have been shown to interact with benzodiazepine receptors in the brain, providing insights into their function and potential applications in neuroscience and pharmacology (Ninan et al., 1982; Braestrup & Nielsen, 1981) (Ninan et al., 1982)(Braestrup & Nielsen, 1981).

Synthesis of Fluorescent Dyes

Ethyl 1-benzylpiperidine-3-carboxylate derivatives have been synthesized for potential application in liquid crystal displays. The study involved the synthesis of new fluorescent compounds by cyclization of certain precursors with 3-oxo-butyric acid ethyl ester. These new dyes demonstrated good orientation parameters in nematic liquid crystals, indicating their potential use in display technologies (Bojinov & Grabchev, 2003) (Bojinov & Grabchev, 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P271, P261, and P280 .

properties

IUPAC Name

ethyl 1-benzylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMAVYOAEITWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371313
Record name ethyl 1-benzylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzylpiperidine-3-carboxylate

CAS RN

72551-53-2
Record name ethyl 1-benzylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Commercially available ethyl nipecotate (509.7 mg; 3.25 mmol) was dissolved in dichloromethane (12 ml). Dilsopropylethylamine (570 μl; 3.27 mmol) was added, followed by commercially available benzyl bromide (386 μl; 3.25 mmol) and the mixture stirred at ambient temperature for approximately 20 hours. The mixture was then evaporated at ambient temperature under reduced pressure. The crude product was purified by chromatography on silica eluting with 80% ethyl acetate in hexane, giving ethyl 1-benzyl-3-piperidinecarboxylate (634.4 mg) as a colorless oil. MS m/z (positive ion) 248 (MH+; 100).
Quantity
509.7 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
386 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzyl chloride (5.5 ml, 47.8 mmol) and potassium carbonate (8.3 g, 60.1 mmol) were added to a solution of ethyl 3-piperidinecarboxylate (6.55 g, 40.0 mmol) in N,N-dimethylformamide (20 ml), and the resulting mixture was stirred at 100° C. for 10 hours. After completion of the reaction, the reaction solution was filtered and the filtrate was subjected to azeotropic concentration with toluene. The resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/ethyl acetate=20/1) to obtain ethyl 1-benzyl-3-piperidinecarboxylate (7.45 g, 75.3%).
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzylpiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzylpiperidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-benzylpiperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-benzylpiperidine-3-carboxylate
Reactant of Route 5
Ethyl 1-benzylpiperidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-benzylpiperidine-3-carboxylate

Citations

For This Compound
5
Citations
S Parlar, G Sayar, AH Tarikogullari, SS Karadagli… - Bioorganic …, 2019 - Elsevier
… Initially, ethyl nipecotate/ethyl isonipecotate and benzyl chloride were stirred in acetonitrile in the presence of triethylamine to yield ethyl 1-benzylpiperidine-3-carboxylate or ethyl 1-…
Number of citations: 17 www.sciencedirect.com
F Tosan, MM Hashemi, F Kobarfard… - Blood Coagulation & …, 2020 - journals.lww.com
… A mixture of ethyl 1-benzylpiperidine-3-carboxylate (1–3d) (15 mmol), hydrazine monohydrate (10 eq, 150 mmol) and ethanol (20 ml) was stirred under reflux for 10–12 h. After cooling, …
Number of citations: 1 journals.lww.com
MH Abdelrahman, BGM Youssif… - European Journal of …, 2017 - Elsevier
… A mixture of ethyl 1-benzylpiperidine-3-carboxylate (9) (5.1 g, 20.62 mmol, 1 eq.) and hydrazine monohydrate (10 mL, 10 eq.) in ethanol (10 mL) was stirred overnight under reflux. After …
Number of citations: 48 www.sciencedirect.com
HM Ibrahim, AM Abd El Ghany, L Treamblu… - 2016 - academia.edu
… A mixture of ethyl 1-benzylpiperidine-3-carboxylate (9) (5.1 g, 20.62 mmol, 1 eq.) and hydrazine monohydrate (10 mL, 10 eq.) in ethanol (10 mL) was stirred overnight under reflux. After …
Number of citations: 0 www.academia.edu
SM Botha - 2021 - repository.up.ac.za
The envisaged project included the in silico assessment and synthesis of potential acetylcholinesterase inhibitors, structurally related to donepezil, and of N-methyl D-aspartate …
Number of citations: 0 repository.up.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.